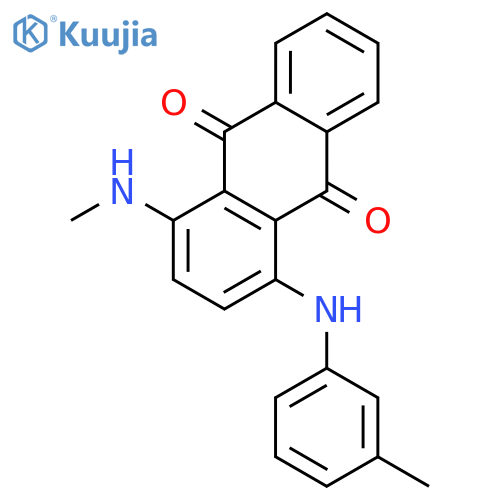Cas no 6408-50-0 (1-2,(3)-Methylanilino-4-(methylamino)anthraquinone)

1-2,(3)-Methylanilino-4-(methylamino)anthraquinone 化学的及び物理的性質
名前と識別子
-
- Solvent Blue 63
- 1-(methylamino)-4-(3-methylanilino)anthracene-9,10-dione
- 1-(methylamino)-4-[(3-methylphenyl)amino]anthraquinone
- AC1Q6JUO
- Anthraquinone, 1-(methylamino)-4-m-toluidino-
- C.I. 61520
- C.I. Solvent Blue 63
- Ceres Blue GN
- CTK8D9765
- Solvent Blue 63(1-(MethylaMino)-4-[(3-Methylphenyl)aMino]anthraquinone)
- Sudan Blue GN
- SureCN717132
- 69PQ2G7FDB
- NS00020863
- 6408-50-0
- SB83339
- EINECS 229-059-2
- 1-(Methylamino)-4-((3-methylphenyl)amino)anthraquinone
- SCHEMBL717132
- 1-(Methylamino)-4-(m-tolylamino)anthracene-9,10-dione
- 9,10-Anthracenedione, 1-(methylamino)-4-[(3-methylphenyl)amino]-
- UNII-69PQ2G7FDB
- 9, 1-(methylamino)-4-[(3-methylphenyl)amino]-
- 9,10-Anthracenedione, 1-(methylamino)-4-((3-methylphenyl)amino)-
- NSC 297574
- 1-[2,(3)-Methylanilino]-4-(methylamino)anthraquinone
- DTXSID7064318
- NSC-297574
- NSC297574
- 1-2,(3)-Methylanilino-4-(methylamino)anthraquinone
-
- インチ: InChI=1S/C22H18N2O2/c1-13-6-5-7-14(12-13)24-18-11-10-17(23-2)19-20(18)22(26)16-9-4-3-8-15(16)21(19)25/h3-12,23-24H,1-2H3
- InChIKey: GBAJQXFGDKEDBM-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=CC=C1)NC2=C3C(=C(C=C2)NC)C(=O)C4=CC=CC=C4C3=O
計算された属性
- せいみつぶんしりょう: 342.13694
- どういたいしつりょう: 342.137
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 26
- 回転可能化学結合数: 3
- 複雑さ: 548
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 12
- 疎水性パラメータ計算基準値(XlogP): 5.9
- トポロジー分子極性表面積: 58.2A^2
じっけんとくせい
- 密度みつど: 1.312
- ふってん: 566.4 °C at 760 mmHg
- フラッシュポイント: 566.4 °C at 760 mmHg
- 屈折率: 1.715
- PSA: 58.2
- LogP: 4.70170
1-2,(3)-Methylanilino-4-(methylamino)anthraquinone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | M236925-500mg |
1-[2,(3)-Methylanilino]-4-(methylamino)anthraquinone |
6408-50-0 | 500mg |
$ 190.00 | 2023-09-07 | ||
| TRC | M236925-250mg |
1-[2,(3)-Methylanilino]-4-(methylamino)anthraquinone |
6408-50-0 | 250mg |
$ 121.00 | 2023-09-07 |
1-2,(3)-Methylanilino-4-(methylamino)anthraquinone 関連文献
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
8. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
-
Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
1-2,(3)-Methylanilino-4-(methylamino)anthraquinoneに関する追加情報
1,2-(3)-Methylanilino-4-(methylamino)anthraquinone: A Comprehensive Overview
The compound with CAS No. 6408-50-0, commonly referred to as 1,2-(3)-Methylanilino-4-(methylamino)anthraquinone, is a highly specialized organic compound that has garnered significant attention in various scientific and industrial domains. This anthraquinone derivative is characterized by its unique molecular structure, which incorporates both anilino and methylamino substituents. The anthraquinone core of the molecule serves as a versatile scaffold for various functional groups, making it a valuable compound in fields such as materials science, pharmaceuticals, and dye synthesis.
Recent advancements in chemical synthesis have enabled the precise control of substituent placement on the anthraquinone framework, leading to the development of 1,2-(3)-Methylanilino-4-(methylamino)anthraquinone. This compound is notable for its potential applications in the creation of advanced materials, particularly in the realm of organic electronics. The presence of electron-donating groups like the anilino and methylamino substituents enhances the compound's electronic properties, making it a promising candidate for use in organic semiconductors and photovoltaic devices.
One of the most exciting areas of research involving this compound is its role in drug discovery. The anthraquinone moiety has long been recognized for its pharmacological activity, and the addition of specific substituents can further modulate its biological effects. Studies have shown that 1,2-(3)-Methylanilino-4-(methylamino)anthraquinone exhibits potential anti-inflammatory and antioxidant properties, which could be harnessed for therapeutic applications. Researchers are actively exploring its ability to interact with cellular pathways involved in chronic diseases, such as neurodegenerative disorders and cardiovascular conditions.
In addition to its biomedical applications, this compound has also found utility in the field of dye chemistry. The extended conjugation within the anthraquinone structure allows for strong absorption in the visible spectrum, making it an excellent candidate for use as a dye in various industrial processes. Recent innovations in dye-sensitized solar cells (DSSCs) have highlighted the potential of this compound to improve energy conversion efficiency by optimizing light absorption properties.
From a synthetic perspective, the preparation of 1,2-(3)-Methylanilino-4-(methylamino)anthraquinone involves a series of carefully controlled reactions that ensure high purity and structural integrity. The use of modern catalytic techniques has significantly streamlined the synthesis process, reducing production costs and improving scalability. This has made the compound more accessible for both academic research and industrial applications.
Looking ahead, ongoing research into 1,2-(3)-Methylanilino-4-(methylamino)anthraquinone is expected to uncover new functionalities and applications. Collaborative efforts between chemists, biologists, and materials scientists are paving the way for breakthroughs that could redefine its role in various industries. As our understanding of this compound deepens, it is poised to become an essential component in the development of next-generation materials and therapies.
In conclusion, 1,2-(3)-Methylanilino-4-(methylamino)anthraquinone represents a remarkable example of how tailored molecular design can lead to versatile compounds with wide-ranging applications. Its unique combination of structural features and functional properties positions it as a key player in advancing scientific innovation across multiple disciplines.
6408-50-0 (1-2,(3)-Methylanilino-4-(methylamino)anthraquinone) 関連製品
- 4424-87-7(Vat Violet 13 (Technical Grade))
- 6737-68-4(Solvent Blue 101 (Technical Grade))
- 32724-62-2(1,4-bis[(2,6-diethyl-4-methylphenyl)amino]anthraquinone)
- 116-75-6(Solvent Blue 104)
- 82-38-2(1-(Methylamino)anthraquinone)
- 2475-44-7(1,4-Bis(methylamino)anthraquinone)
- 6994-46-3(solvent blue 59)
- 4395-65-7(C.I. Solvent Blue 68)
- 128-80-3(1,4-Bis(p-tolylamino)anthracene-9,10-dione)
- 81-77-6(Dinaphtho2,3-a:2',3'-hphenazine-5,9,14,18(6H,15H)-tetraone)



